molecular formula C20H17BrN8O2 B064885 (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- CAS No. 168153-01-3

(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl-

Cat. No. B064885
M. Wt: 481.3 g/mol
InChI Key: RBFOJUXCJSVZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism Of Action

The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- involves the inhibition of specific enzymes and receptors that are involved in the pathogenesis of diseases. The chemical compound binds to these enzymes and receptors, preventing them from carrying out their normal functions. This leads to a decrease in the activity of these enzymes and receptors, which in turn leads to a reduction in disease symptoms.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- have been studied extensively in animal models. Scientific research has shown that this chemical compound exhibits potent antitumor, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- in lab experiments is its potent inhibitory activity against specific enzymes and receptors. This makes it a valuable tool for studying the role of these enzymes and receptors in disease pathogenesis. However, one of the limitations of using this chemical compound in lab experiments is its potential toxicity, which can affect the results of the experiments.

Future Directions

There are several future directions for the research and development of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl-. One direction is to further explore its potential applications in the treatment of various diseases, particularly cancer and neurodegenerative diseases. Another direction is to study its toxicity and safety profile in more detail, which will be important for its eventual clinical use. Additionally, the development of new synthesis methods for this chemical compound may also be an area of future research.

Synthesis Methods

The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- involves a multi-step process that starts with the preparation of the starting materials. The synthesis involves the reaction of 7-propyl-1,2,4-triazolo[1,5-a]pyrimidin-5-amine with 4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)benzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl- has potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Scientific research has shown that this chemical compound exhibits potent inhibitory activity against certain enzymes and receptors that are involved in the pathogenesis of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

168153-01-3

Product Name

(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 6-((4-(5-bromo-3-(1H-tetrazol-5-yl)-2-furanyl)phenyl)methyl)-7-propyl-

Molecular Formula

C20H17BrN8O2

Molecular Weight

481.3 g/mol

IUPAC Name

6-[[4-[5-bromo-3-(2H-tetrazol-5-yl)furan-2-yl]phenyl]methyl]-7-propyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C20H17BrN8O2/c1-2-3-15-13(19(30)24-20-22-10-23-29(15)20)8-11-4-6-12(7-5-11)17-14(9-16(21)31-17)18-25-27-28-26-18/h4-7,9-10H,2-3,8H2,1H3,(H,22,23,24,30)(H,25,26,27,28)

InChI Key

RBFOJUXCJSVZJC-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=C(O4)Br)C5=NNN=N5

SMILES

CCCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=C(C=C(O4)Br)C5=NNN=N5

Canonical SMILES

CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=C(O4)Br)C5=NNN=N5

synonyms

3-[[4-[5-bromo-3-(2H-tetrazol-5-yl)-2-furyl]phenyl]methyl]-2-propyl-1, 5,7,9-tetrazabicyclo[4.3.0]nona-2,5,7-trien-4-one

Origin of Product

United States

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